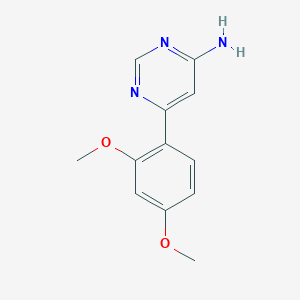

6-(2,4-Dimethoxyphenyl)pyrimidin-4-amine

Description

6-(2,4-Dimethoxyphenyl)pyrimidin-4-amine is a pyrimidine derivative characterized by a pyrimidin-4-amine core substituted with a 2,4-dimethoxyphenyl group at the 6-position. Pyrimidine derivatives are pivotal in medicinal chemistry and agrochemical research due to their diverse biological activities, including kinase inhibition, antimicrobial effects, and pesticidal properties . The 2,4-dimethoxy substitution on the phenyl ring enhances electron-donating effects, influencing the compound’s electronic profile and intermolecular interactions, which can modulate solubility, binding affinity, and metabolic stability .

Propriétés

IUPAC Name |

6-(2,4-dimethoxyphenyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-16-8-3-4-9(11(5-8)17-2)10-6-12(13)15-7-14-10/h3-7H,1-2H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBWGNFHVAQZMPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC(=NC=N2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Cyclization and Methylation Route (Ethyl/Methyl Cyanoacetate Method)

Step 1: Cyclization Reaction

- Sodium metal is dissolved in an anhydrous solvent (absolute methanol or ethanol).

- Methyl or ethyl cyanoacetate is added dropwise.

- Urea is introduced after initial reaction, and the mixture is refluxed at 65–80 °C for 3–4 hours.

- The product formed is 4-amino-2,6(1H,3H)-pyrimidinedione.

- The reaction mixture is filtered, neutralized to pH 7.0–7.5, stirred, filtered again, and dried.

Step 2: Methylation Reaction

- The pyrimidinedione intermediate is reacted with a methylating agent (e.g., methyl iodide or dimethyl sulfate) in the presence of a solid alkali and a phase transfer catalyst in a suitable solvent.

- The mixture is heated at 60–80 °C for 8–10 hours.

- After completion, the product 4-amino-2,6-dimethoxypyrimidine is isolated by filtration and drying.

-

- Avoids the use of highly toxic phosphorus oxychloride.

- Simplifies the operation and reduces environmental pollution.

- Provides a green and feasible industrial production route.

-

- Intermediate pyrimidinedione is prone to hydrolysis, reducing yield.

- Possible generation of explosive byproducts and colored phosphorus-containing wastewater in some variants.

Synthetic route summary:

| Step | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| 1 | Sodium + MeOH/EtOH + methyl/ethyl cyanoacetate + urea, reflux 65–80 °C, 3–4 h | 4-amino-2,6(1H,3H)-pyrimidinedione | Neutral pH adjustment required |

| 2 | Solid alkali + phase transfer catalyst + methylating agent, 60–80 °C, 8–10 h | 4-amino-2,6-dimethoxypyrimidine | Filtration and drying to isolate product |

This method is detailed in a 2019 patent describing a simplified, environmentally friendly process for 4-amino-2,6-dimethoxypyrimidine, which is structurally analogous and a key intermediate for 6-(2,4-dimethoxyphenyl)pyrimidin-4-amine synthesis.

Chalcone Condensation and Cyclocondensation Route

Step 1: Aldol Condensation

- 4-Methoxyacetophenone or 4-chloroacetophenone is reacted with substituted benzaldehydes (e.g., 2,4-dimethoxybenzaldehyde) to form chalcones via mixed aldol condensation.

Step 2: Cyclocondensation

- Chalcones undergo Michael addition with thiourea under basic conditions to form pyrimidine-2(1H)-thione intermediates.

- These intermediates exist predominantly in the thiolactam (b-form) tautomer.

Step 3: Alkylation

- The thiolactam intermediates are alkylated with alkyl or aralkyl halides to yield target 4,6-diarylpyrimidines, including this compound derivatives.

-

- Allows structural diversity by varying benzaldehyde substituents.

- Provides access to diaryl-substituted pyrimidines with biological activity.

-

- Multi-step process with intermediate purification.

- Requires careful control of tautomeric forms for consistent yields.

This route is supported by recent research focusing on 4,6-diarylpyrimidine derivatives as antiproliferative agents, where the 2,4-dimethoxyphenyl group is introduced via substituted benzaldehydes in the aldol condensation step.

Additional Synthetic Considerations and Alternative Methods

Use of 4,6-Dichloropyrimidine Intermediates

- 4,6-Dichloropyrimidine can be selectively substituted at the 6-position with 2,4-dimethoxyphenyl groups via nucleophilic aromatic substitution.

- Subsequent amination at the 4-position yields the target this compound.

- This method involves handling chlorinated pyrimidines and requires careful control of reaction conditions to avoid isomer formation and side reactions.

-

- Recrystallization from ethanol or other suitable solvents is commonly used to purify 4-aminopyrimidine derivatives.

- Chromatographic methods may be employed for intermediates with close Rf values.

-

- Products are characterized by ^1H NMR, ^13C NMR, FT-IR, and mass spectrometry to confirm structure and purity.

- NMR data provide insight into tautomeric forms and substitution patterns critical for biological activity.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Disadvantages | Yield & Purity Notes |

|---|---|---|---|---|

| Cyclization + Methylation (Ethyl/Methyl Cyanoacetate) | Sodium + methyl/ethyl cyanoacetate + urea; methylation with methylating agent; reflux 65–80 °C | Green, avoids toxic reagents; simple operation | Intermediate hydrolysis; possible explosive byproducts | Moderate to good yield; high purity after filtration |

| Chalcone Condensation + Cyclocondensation + Alkylation | 4-Methoxyacetophenone + 2,4-dimethoxybenzaldehyde; thiourea; alkyl halides; basic conditions | Structural diversity; access to diaryl derivatives | Multi-step; tautomer control needed | Good yields reported; requires purification |

| Nucleophilic Substitution on 4,6-Dichloropyrimidine | 4,6-Dichloropyrimidine + 2,4-dimethoxyphenyl nucleophile; amination | Direct substitution; well-established method | Toxic chlorinated intermediates; isomer formation | Variable yields; careful reaction control needed |

Summary of Research Findings

The cyclization and methylation method is favored for industrial production due to its simplicity, cost-effectiveness, and environmental benefits. It avoids hazardous reagents like phosphorus oxychloride and reduces waste discharge.

The chalcone condensation route offers flexibility for synthesizing various diarylpyrimidines, including 6-(2,4-dimethoxyphenyl) derivatives, and is widely used in medicinal chemistry research for designing antiproliferative agents.

The nucleophilic substitution approach on chlorinated pyrimidines is a classical method but involves handling toxic intermediates and requires stringent reaction monitoring.

Analytical characterization via NMR and mass spectrometry confirms the structure and tautomeric forms, which influence biological activity and synthetic yields.

Analyse Des Réactions Chimiques

Types of Reactions

6-(2,4-Dimethoxyphenyl)pyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The amino group at the 4-position can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced amine derivatives, and various substituted pyrimidine compounds .

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmacological Properties

6-(2,4-Dimethoxyphenyl)pyrimidin-4-amine has been investigated for its anti-inflammatory , antimicrobial , and anticancer properties. Its structural characteristics allow it to interact with biological targets effectively, making it a candidate for drug development.

- Anti-inflammatory Activity : Studies have shown that derivatives of this compound can inhibit the enzyme COX-2, which plays a significant role in inflammation. For example, certain derivatives exhibited IC50 values comparable to the standard anti-inflammatory drug celecoxib .

- Antimicrobial Efficacy : In vitro assays indicated that modifications in the compound's structure could enhance its activity against resistant bacterial strains. This suggests its potential as an antimicrobial agent.

- Anticancer Potential : Research has demonstrated that pyrimidine derivatives, including this compound, can exhibit cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies indicate that specific substitutions can significantly improve anticancer activity .

Biological Studies

Biological Pathways and Interactions

The compound serves as a valuable probe in biological studies to explore pathways involving pyrimidine derivatives. Its ability to modulate protein interactions makes it useful in understanding disease mechanisms and developing therapeutic strategies.

Materials Science

Synthesis of Novel Materials

this compound is also explored for its potential in materials science. Its unique electronic and optical properties make it suitable for synthesizing novel materials with applications in electronics and photonics.

Antitumor Efficacy

A series of studies evaluated the cytotoxicity of this compound against different cancer cell lines. Results indicated that modifications in substituents could significantly impact the compound's effectiveness. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (Lung) | 15 |

| This compound | MCF7 (Breast) | 10 |

Antimicrobial Screening

In vitro studies assessed the antimicrobial activity of this compound against various pathogens:

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| E. coli | 20 |

| S. aureus | 18 |

These results highlight the compound's potential as a treatment for infections caused by resistant strains.

Mécanisme D'action

The mechanism of action of 6-(2,4-Dimethoxyphenyl)pyrimidin-4-amine involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of Aurora kinase A, a protein involved in cell division. The compound binds to the active site of the kinase, preventing its phosphorylation and subsequent activation. This leads to cell cycle arrest and apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Table 1: Comparative Analysis of Pyrimidin-4-amine Derivatives

Key Observations:

- Substituent Position and Electronic Effects: Derivatives with electron-donating groups (e.g., methoxy at 2,4-positions) exhibit higher melting points (226–231°C) compared to halogenated analogs, likely due to enhanced crystallinity from hydrogen bonding .

- Synthetic Yields: Microwave-assisted synthesis improves yields (e.g., 87% for U7) compared to conventional heating (73%) .

Table 2: Bioactivity Comparison

SAR Insights:

- Trifluoromethyl Groups: The addition of CF₃ (e.g., in U7) significantly enhances pesticidal activity (LC₅₀: 3.57 mg/L) by increasing electrophilicity and resistance to metabolic degradation .

- Methoxy vs. Halogen Substitutions: Methoxy-substituted derivatives (e.g., 7g) may favor antimicrobial activity due to improved membrane permeability, whereas halogenated analogs (e.g., U7) excel in pesticidal applications .

Crystallographic and Conformational Differences

- This compound: The dihedral angle between the pyrimidine ring and the 2,4-dimethoxyphenyl group is critical for intramolecular hydrogen bonding (N–H⋯N), stabilizing a planar conformation .

Activité Biologique

6-(2,4-Dimethoxyphenyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound's structure, featuring a pyrimidine core substituted with a dimethoxyphenyl group, suggests diverse interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure indicates the presence of two methoxy groups at positions 2 and 4 of the phenyl ring and an amine group at position 4 of the pyrimidine ring.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that compounds with similar structures often act as inhibitors of key enzymes or receptors involved in cancer progression and inflammation:

- Inhibition of Kinases : Many pyrimidine derivatives have been shown to inhibit receptor tyrosine kinases (RTKs) such as EGFR and VEGFR-2. These kinases play crucial roles in cell proliferation and angiogenesis.

- Antiproliferative Activity : Studies have demonstrated that derivatives like this compound exhibit significant antiproliferative effects against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

Antiproliferative Effects

Recent studies have assessed the antiproliferative effects of this compound against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 0.09 ± 0.0085 | Apoptosis induction |

| A549 | 0.03 ± 0.0056 | Cell cycle arrest |

| Colo-205 | 0.01 ± 0.074 | Inhibition of proliferation |

| A2780 | 0.12 ± 0.064 | Apoptosis induction |

These findings indicate a promising profile for this compound as a potential anticancer agent.

Case Studies

- Study on Dual Inhibition : A study focused on synthesizing a series of pyrimidine derivatives, including this compound, revealed its efficacy as a dual inhibitor of both EGFR and VEGFR-2. Compounds showed GI50 values ranging from 22 to 33 nM against a panel of NCI cancer cell lines, indicating potent antiproliferative activity and potential for further development in cancer therapy .

- Mechanistic Insights : Another research effort explored the apoptotic pathways activated by this compound in lung cancer cells (A549). The study utilized Annexin V staining to quantify early and late apoptosis, demonstrating significant increases in apoptotic cells at higher concentrations .

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives is often influenced by their structural features. The presence of electron-donating groups such as methoxy enhances lipophilicity and facilitates cellular uptake, thereby improving anticancer efficacy . The SAR studies suggest that modifications at specific positions on the pyrimidine ring can lead to enhanced biological activity.

Q & A

Q. What are the common synthetic routes for 6-(2,4-Dimethoxyphenyl)pyrimidin-4-amine?

The compound can be synthesized via formamide-mediated cyclization under conventional heating or microwave irradiation. For example, reacting a pyridine precursor with formamide at elevated temperatures (e.g., 20 hours under conventional heating or shorter durations via microwave) yields the target compound. Microwave radiation significantly improves yields (e.g., 87% vs. 73% under conventional conditions) . Similar methodologies involve coupling 2,4-dimethoxyphenyl boronic acid with pyrimidine intermediates using Suzuki-Miyaura reactions, as seen in related pyrrolopyrimidine derivatives .

Q. How is the compound characterized post-synthesis?

Characterization typically includes:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxy groups at 2,4-positions on the phenyl ring) .

- Elemental analysis : To validate empirical formula (e.g., %C, %H, %N matching theoretical values) .

- IR spectroscopy : Detection of NH₂ stretches (~3300–3400 cm⁻¹) and C=N/C-O vibrations .

- HRMS : For precise molecular weight confirmation .

Advanced Research Questions

Q. How can synthesis conditions be optimized to improve yield and purity?

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 20 hours to <8 hours) and increases yield by 10–20% compared to conventional heating .

- Catalyst screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in Suzuki reactions .

- Solvent optimization : Polar aprotic solvents like DMF or DMSO improve solubility of aromatic intermediates .

Q. What computational strategies predict binding interactions of this compound with biological targets?

- Molecular docking : Tools like AutoDock Vina (with improved scoring functions and multithreading) model binding poses and affinity to enzymes (e.g., kinase targets). Grid maps for pyrimidine derivatives are pre-calculated to accelerate virtual screening .

- MD simulations : Assess stability of ligand-receptor complexes over time (e.g., RMSD analysis to evaluate conformational changes) .

Q. How can contradictions in spectroscopic or biological data across studies be resolved?

- Cross-validation : Use multiple techniques (e.g., NMR + HRMS) to confirm structural assignments. For example, discrepancies in NH₂ peak splitting in NMR may arise from tautomerism; IR can clarify .

- Purity assessment : HPLC (≥99% purity) ensures observed activity is compound-specific and not due to impurities .

Q. What structure-activity relationship (SAR) insights exist for modifying the 2,4-dimethoxyphenyl group?

- Methoxy substitutions : Replacing 2,4-dimethoxy with electron-withdrawing groups (e.g., CF₃) reduces steric hindrance and enhances binding to hydrophobic pockets in kinase targets .

- Ring expansion : Pyrrolopyrimidine analogs (e.g., 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives) show improved solubility and bioavailability compared to pyrimidine cores .

Q. What strategies address solubility challenges in biological assays?

- Salt formation : Hydrochloride salts (e.g., compound 7∙HCl in pyrrolopyrimidine derivatives) improve aqueous solubility .

- Co-solvents : DMSO or cyclodextrin-based formulations enhance dissolution without denaturing proteins .

Q. How is compound stability assessed under storage or experimental conditions?

- Degradation studies : Accelerated stability testing (40°C/75% RH for 4 weeks) monitors decomposition via HPLC. Pyrimidine derivatives are sensitive to light; amber vials and inert atmospheres (N₂) are recommended .

- Thermal analysis : Differential scanning calorimetry (DSC) identifies melting points (e.g., 200–202°C for related compounds) and phase transitions .

Q. What in vitro models are suitable for evaluating biological activity?

Q. What purification challenges arise, and how are they mitigated?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.